His-Ser

Description

Structure

3D Structure

Properties

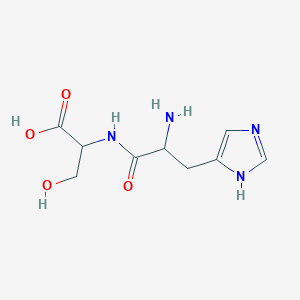

IUPAC Name |

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c10-6(1-5-2-11-4-12-5)8(15)13-7(3-14)9(16)17/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBMQYPTDYSENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331147 | |

| Record name | His-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21438-60-8 | |

| Record name | NSC374900 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | His-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Linchpin of Proteolysis: A Technical Guide to the His-Ser Dyad in Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine proteases are a ubiquitous and extensively studied class of enzymes that play critical roles in a vast array of physiological processes, from digestion to blood coagulation and apoptosis. Their catalytic activity hinges on a highly conserved active site architecture, at the heart of which lies the His-Ser dyad, a component of the canonical catalytic triad. This technical guide provides an in-depth exploration of the function of the Histidine-Serine partnership in serine protease catalysis. We will dissect the intricate molecular mechanism of peptide bond hydrolysis, supported by quantitative kinetic data, detailed experimental protocols, and visualizations of the catalytic process and relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking a deeper understanding of serine protease function and inhibition.

The Catalytic Triad: A Symphony of Residues

The remarkable catalytic efficiency of serine proteases is attributed to a specialized microenvironment within the enzyme's active site, orchestrated by a catalytic triad of amino acid residues: Histidine (His), Serine (Ser), and Aspartate (Asp).[1][2] While all three residues are crucial for optimal function, the this compound dyad forms the core catalytic machinery responsible for the nucleophilic attack on the substrate's peptide bond.

-

Serine (Ser): The Nucleophile. The serine residue, typically Ser195 in the chymotrypsin numbering system, possesses a hydroxyl (-OH) group that, under normal physiological conditions, is a weak nucleophile. The catalytic mechanism of serine proteases involves the activation of this hydroxyl group to become a potent nucleophile.[1][3]

-

Histidine (His): The General Base. The histidine residue, typically His57, acts as a general base. Its imidazole side chain is uniquely suited for this role as its pKa is close to neutral pH, allowing it to accept and donate protons readily.[4] His57 abstracts the proton from the Ser195 hydroxyl group, thereby generating a highly reactive alkoxide ion.[2][3]

-

Aspartate (Asp): The Anchor and Charge Modulator. The aspartate residue, typically Asp102, is located in a less solvent-exposed position and forms a hydrogen bond with His57.[2] This interaction serves two primary purposes: it correctly orients the imidazole ring of His57 for efficient proton abstraction from Ser195 and it stabilizes the resulting positively charged imidazolium ion, thereby increasing the basicity of His57.[2][5] This network of interactions is often referred to as the "charge-relay system."[6]

The Catalytic Mechanism: A Step-by-Step Guide

The hydrolysis of a peptide bond by a serine protease proceeds through a two-step "ping-pong" mechanism involving the formation and subsequent breakdown of a covalent acyl-enzyme intermediate.[7]

Step 1: Acylation - Formation of the Acyl-Enzyme Intermediate

-

Substrate Binding: The polypeptide substrate binds to the active site of the serine protease, with the scissile peptide bond positioned near the catalytic triad.

-

Nucleophilic Attack: The His57 residue, acting as a general base, abstracts the proton from the hydroxyl group of Ser195. This generates a highly nucleophilic alkoxide ion.[3]

-

Formation of the Tetrahedral Intermediate: The Ser195 alkoxide ion attacks the carbonyl carbon of the scissile peptide bond, forming a transient, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen, the oxyanion, is stabilized by hydrogen bonds with backbone amide groups in a region known as the oxyanion hole .

-

Collapse of the Intermediate and Formation of the Acyl-Enzyme: The tetrahedral intermediate collapses. The His57 residue, now protonated (imidazolium ion), acts as a general acid and donates its proton to the nitrogen atom of the scissile peptide bond, facilitating the cleavage of the C-N bond. This results in the release of the C-terminal portion of the substrate (the first product) and the formation of a covalent acyl-enzyme intermediate, where the N-terminal portion of the substrate is ester-linked to the Ser195 oxygen.

Step 2: Deacylation - Hydrolysis of the Acyl-Enzyme Intermediate

-

Water Binding: A water molecule enters the active site.

-

Activation of Water: The His57 residue, now back in its basic form, acts as a general base and abstracts a proton from the water molecule, generating a highly nucleophilic hydroxide ion.

-

Second Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. Again, the oxyanion is stabilized by the oxyanion hole.

-

Collapse of the Intermediate and Product Release: The second tetrahedral intermediate collapses. The protonated His57 donates its proton back to the Ser195 oxygen, breaking the ester bond. This releases the N-terminal portion of the substrate (the second product) and regenerates the active enzyme, ready for another catalytic cycle.

Below is a Graphviz diagram illustrating the key steps of the catalytic mechanism.

Quantitative Insights into the this compound Dyad Function

The profound importance of the this compound dyad and the entire catalytic triad is quantitatively demonstrated by the dramatic loss of catalytic activity upon their mutation. Site-directed mutagenesis studies have been instrumental in dissecting the contribution of each residue to catalysis.

| Enzyme | Mutation | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Fold Decrease in kcat/Km |

| Trypsin (Wild-Type) | - | BAPNA | 300.45 | 0.51 | 5.89 x 10⁵ | - |

| Trypsin | H57A | BAPNA | 0.005 | 0.40 | 12.5 | 47,120 |

| Trypsin | S195A | BAPNA | < 0.001 | - | - | > 5 x 10⁵ |

| Trypsin | D102N | Ester Substrate | ~10⁴-fold lower activity | - | ~10⁴-fold lower | ~10,000 |

| Subtilisin BPN' (Wild-Type) | - | Suc-AAPF-pNA | 57 | 0.79 | 7.2 x 10⁴ | - |

| Subtilisin BPN' | H64A | Suc-AAPF-pNA | 0.0034 | 1.1 | 3.1 | 23,225 |

| Subtilisin BPN' | S221A | Suc-AAPF-pNA | 0.001 | - | - | > 7 x 10⁴ |

| Subtilisin BPN' | D32A | Suc-AAPF-pNA | 0.005 | 0.9 | 5.6 | 12,857 |

BAPNA: Nα-Benzoyl-L-arginine 4-nitroanilide; Suc-AAPF-pNA: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. Data compiled from various sources.[8][9][10][11]

Table 1: Kinetic Parameters of Wild-Type and Mutant Serine Proteases. This table clearly illustrates that mutation of any member of the catalytic triad leads to a drastic reduction in catalytic efficiency (kcat/Km), highlighting their synergistic and essential roles in catalysis. The mutation of Ser195 to Alanine virtually abolishes activity, confirming its role as the primary nucleophile. The His57 to Alanine mutation also results in a massive decrease in activity, underscoring its critical function as a general base.

The pH dependence of serine protease activity further corroborates the role of the this compound dyad. The activity of most serine proteases displays a bell-shaped curve with an optimal pH around 8.[12] The ascending limb of this curve typically reflects the deprotonation of the catalytic His residue (pKa ~6-7), which is necessary for it to act as a general base.[12][13]

Experimental Protocols for Studying Serine Protease Function

A comprehensive understanding of the this compound dyad's function requires a combination of biochemical, genetic, and structural biology techniques.

Site-Directed Mutagenesis

This technique is fundamental for probing the role of specific amino acid residues.

Protocol Outline:

-

Plasmid Preparation: Obtain a plasmid containing the gene encoding the serine protease of interest.

-

Primer Design: Design mutagenic primers containing the desired nucleotide change to alter the codon for the target residue (e.g., His57 to Ala).

-

PCR Mutagenesis: Perform polymerase chain reaction (PCR) using the mutagenic primers and the template plasmid to generate the mutated plasmid.

-

Template Digestion: Digest the parental, non-mutated plasmid using an enzyme like DpnI, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized mutated plasmid is not).

-

Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.

-

Sequence Verification: Isolate the plasmid DNA from transformed colonies and verify the desired mutation by DNA sequencing.

Recombinant Protein Expression and Purification

To study the enzyme's properties, it must be produced in a pure form.

Protocol Outline:

-

Expression: Transform the expression plasmid (wild-type or mutant) into a suitable host, such as E. coli or Pichia pastoris.[14][15] Induce protein expression under optimized conditions (e.g., with IPTG for E. coli).

-

Cell Lysis: Harvest the cells and lyse them to release the protein.

-

Purification: Purify the recombinant protease using a series of chromatography steps. A common strategy involves affinity chromatography (e.g., using a His-tag and a Ni-NTA column), followed by ion-exchange and/or size-exclusion chromatography to achieve high purity.[6][14]

Enzyme Kinetics Assays

Kinetic assays are essential for quantifying the catalytic activity of the wild-type and mutant enzymes.

Protocol using a Chromogenic Substrate (e.g., BAPNA for Trypsin): [16][17]

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

-

Substrate Stock Solution: Dissolve BAPNA in a suitable solvent (e.g., DMSO) to a high concentration.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme and dilute it to the desired working concentration in assay buffer just before use.

-

-

Assay Procedure:

-

Add a defined volume of assay buffer and substrate solution to a microplate well or a cuvette.

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Monitor the increase in absorbance at 410 nm over time using a spectrophotometer. The cleavage of BAPNA releases p-nitroaniline, which has a strong absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Repeat the assay with varying substrate concentrations.

-

Determine the kinetic parameters Km and Vmax by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation. kcat can be calculated from Vmax if the enzyme concentration is known.

-

X-ray Crystallography

This technique provides high-resolution three-dimensional structures of the enzyme, offering invaluable insights into the active site geometry and enzyme-substrate interactions.

Protocol Outline:

-

Crystallization: The purified protein is concentrated and mixed with a precipitant solution under conditions that favor the formation of well-ordered crystals. This is often a trial-and-error process using various crystallization screens.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein, from which the atomic coordinates are derived and refined to generate a final, high-resolution structural model.

The following diagram illustrates a typical experimental workflow for characterizing a serine protease.

References

- 1. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Coagulation Cascade | Mackman Lab [med.unc.edu]

- 5. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]

- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 7. Apoptosis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Engineering substrate preference in subtilisin: structural and kinetic analysis of a specificity mutant. | Semantic Scholar [semanticscholar.org]

- 10. uniprot.org [uniprot.org]

- 11. Enhanced catalytic activity of a novel trypsin by semi-rational design with mechanistic insights from molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Effect of pH and temperature on stability and kinetics of novel extracellular serine alkaline protease (70 kDa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Expression and purification of recombinant serine protease domain of human coagulation factor XII in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Proto-Enzymatic Role of Seryl-Histidine in Prebiotic Chemical Evolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the quest to understand the origins of life, the emergence of catalytic function from simple prebiotic molecules is a cornerstone. The dipeptide seryl-histidine (Ser-His) has emerged as a significant model for a "proto-enzyme," demonstrating remarkable catalytic activity in the formation of key biological polymers under plausible prebiotic conditions. This technical guide provides a comprehensive overview of the role of Ser-His in prebiotic chemistry, detailing its catalytic capabilities in peptide and phosphodiester bond formation, summarizing key quantitative data, outlining experimental protocols, and visualizing the proposed catalytic mechanisms. This document is intended to serve as a resource for researchers in prebiotic chemistry, astrobiology, and for professionals in drug development interested in the fundamental principles of biocatalysis and the design of novel catalytic peptides.

Introduction: The Prebiotic Catalyst Challenge

The transition from a dilute "primordial soup" of simple organic molecules to the complex, self-replicating systems characteristic of life required the advent of catalysts.[1][2][3] These early catalysts, or "proto-enzymes," would have needed to accelerate key reactions such as the formation of peptides and nucleic acids, the building blocks of modern biology.[4] While mineral surfaces have been proposed to play a role in concentrating and catalyzing the polymerization of biomolecules, small organic molecules, particularly short peptides, are considered strong candidates for primitive organocatalysts.[1][5][6][7] The dipeptide seryl-histidine, containing the nucleophilic serine and the catalytically versatile imidazole side chain of histidine, represents a compelling and experimentally validated model for such a proto-enzyme.[1][2][8]

Catalytic Activity of Seryl-Histidine

Seryl-histidine has been shown to catalyze two of the most fundamental reactions in biochemistry: the formation of peptide bonds and phosphodiester bonds. This dual catalytic capacity underscores its potential significance in a prebiotic world where the co-evolution of peptides and nucleic acids may have occurred.

Peptide Bond Formation: Forging the Chains of Life

Ser-His effectively catalyzes the condensation of amino acid esters to form di-, tri-, and even tetra-peptides.[9][10][11][12] This "fragment condensation" approach is a plausible prebiotic route to generating longer polypeptides.[9][10] The catalytic activity is specific to the Ser-His sequence, as the reverse dipeptide, His-Ser, and the individual amino acids serine and histidine, alone or mixed, show no catalytic activity.[1][3]

The proposed mechanism for peptide bond formation involves the serine hydroxyl group acting as a nucleophile, potentially forming a Ser-O-ester intermediate. This activated intermediate is then aminolyzed by the N-terminus of another amino acid or peptide to form a new peptide bond.[9][10]

The efficiency of Ser-His catalysis is influenced by factors such as substrate, pH, and temperature. The following tables summarize key quantitative data from cited experiments.

| Substrate (Acyl Donor) | Acyl Acceptor | Catalyst | Yield (%) | Conditions | Reference |

| Ac-Phe-OEt | H-Leu-NH2 | Ser-His | >60 | 16 mM Ser-His, 100 mM Sodium Borate Buffer (pH 10), 25°C, 1 day | [10] |

| Ac-Phe-OEt | H-Leu-NH2 | α-chymotrypsin | >60 | - | [10] |

| Ac-Phe-OEt | H-Leu-NH2 | Gly-Gly-Gly | ~13 | Similar to Ser-His conditions | [9][10] |

| H-Ala-OEt | H-Ala-OEt | Ser-His | 0.5 - 60 | Dependent on substrate and conditions | [9][10][11][12] |

| H-Phe-OEt | H-Phe-OEt | Ser-His | Low | - | [9][10] |

| H-Trp-OEt | H-Trp-OEt | Ser-His | Low | - | [9][10] |

Note: "Ac-" denotes an acetyl protecting group, "-OEt" denotes an ethyl ester, and "-NH2" denotes an amide.

Phosphodiester Bond Formation: A Link to the RNA World

Beyond peptide synthesis, Ser-His has been demonstrated to catalyze the formation of phosphodiester bonds, the backbone of nucleic acids.[1][3][8] This activity is particularly relevant to the "RNA World" hypothesis, which posits that RNA was the primary genetic and catalytic molecule in early life. Ser-His can catalyze the oligomerization of imidazole-activated nucleotides.[8][13] The proposed mechanism involves the imidazole ring of the histidine residue in Ser-His playing a crucial role in the activation and transfer of the nucleotide.[1]

Prebiotic Plausibility of Seryl-Histidine

The significance of Ser-His as a prebiotic catalyst is contingent on its plausible formation on the early Earth. While serine is considered a prebiotic amino acid, the prebiotic synthesis of histidine has been a subject of debate.[9][10] However, reports on the prebiotic synthesis of imidazole and the subsequent Strecker synthesis to form histidine from erythrose and formamide lend credibility to its potential availability.[1][14] The formation of dipeptides on mineral surfaces or through wet-dry cycles provides a plausible route for the abiotic synthesis of Ser-His.[5][6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following outlines a general methodology for investigating Ser-His catalyzed peptide bond formation, based on published studies.

General Protocol for Ser-His Catalyzed Peptide Bond Formation

1. Materials:

- Seryl-Histidine (Ser-His) dipeptide

- N-acetyl-phenylalanine ethyl ester (Ac-Phe-OEt) (acyl donor)

- Leucinamide (H-Leu-NH2) (acyl acceptor)

- Sodium Borate Buffer (100 mM, pH 10)

- Reverse-phase High-Performance Liquid Chromatography (HPLC) system

- Mass Spectrometer

2. Reaction Setup:

- Prepare a stock solution of Ser-His in the sodium borate buffer.

- Prepare stock solutions of Ac-Phe-OEt and H-Leu-NH2 in a suitable solvent.

- In a microcentrifuge tube, combine the buffer, Ser-His solution (to a final concentration of 4-16 mM), Ac-Phe-OEt, and H-Leu-NH2.

- Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 1-3 days).[12]

- Prepare control reactions lacking the Ser-His catalyst or using this compound or individual amino acids.

3. Analysis:

- At various time points, take aliquots of the reaction mixture.

- Analyze the aliquots by reverse-phase HPLC to separate the reactants, product (Ac-Phe-Leu-NH2), and any hydrolysis byproducts (Ac-Phe-OH).

- Quantify the components by integrating the peak areas from the HPLC chromatogram.

- Confirm the identity of the product using mass spectrometry.

Visualizing the Mechanisms and Workflows

Diagrams are essential for understanding the complex relationships in chemical reactions and experimental designs.

Caption: Proposed mechanism for Ser-His catalyzed peptide bond formation.

Caption: General experimental workflow for studying Ser-His catalysis.

Conclusion and Future Directions

The seryl-histidine dipeptide stands out as a compelling model for a prebiotic proto-enzyme, capable of catalyzing the formation of both peptides and phosphodiester bonds.[1][11] Its catalytic efficiency, specificity, and the increasing plausibility of its prebiotic synthesis position it as a key molecule in understanding the chemical origins of life.

Future research should focus on several key areas:

-

Exploring the full catalytic repertoire of Ser-His: Investigating its activity on a wider range of substrates and under more diverse prebiotic conditions (e.g., in the presence of mineral surfaces, lipid vesicles).

-

Elucidating the catalytic mechanism in greater detail: Utilizing advanced spectroscopic and computational methods to definitively identify reaction intermediates and transition states.

-

Investigating the role of Ser-His in protocell models: Studying how Ser-His catalysis can be integrated into primitive cellular compartments to drive the synthesis of functional molecules within a contained environment.[8]

-

Searching for other catalytically active short peptides: Expanding the search for other simple peptides that may have played a role in the prebiotic catalytic landscape.[2][3]

By continuing to unravel the capabilities of simple molecules like seryl-histidine, we move closer to understanding the intricate chemical pathways that led to the emergence of life on Earth and potentially elsewhere in the universe.

References

- 1. mdpi.com [mdpi.com]

- 2. Small and Random Peptides: An Unexplored Reservoir of Potentially Functional Primitive Organocatalysts. The Case of Seryl-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small and Random Peptides: An Unexplored Reservoir of Potentially Functional Primitive Organocatalysts. The Case of Seryl-Histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Mineral surface chemistry control for origin of prebiotic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Mineral Surfaces in Prebiotic Chemical Evolution. In Silico Quantum Mechanical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. protobiology.org [protobiology.org]

- 11. Ser-His catalyses the formation of peptides and PNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Prebiotic synthesis of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]

The His-Ser Charge Relay System: A Core Catalytic Strategy in Serine Proteases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The His-Ser charge relay system is a cornerstone of enzymatic catalysis, particularly within the vast family of serine proteases. This intricate network of amino acid residues, classically comprising a catalytic triad of aspartate, histidine, and serine, provides a powerful mechanism for the hydrolysis of peptide bonds with remarkable efficiency and specificity. Understanding the nuances of this system is fundamental for research in enzymology, the development of targeted protease inhibitors, and the engineering of novel biocatalysts. This guide offers a detailed examination of the core principles of the this compound charge relay system, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular processes.

The Catalytic Triad: A Symphony of Molecular Interactions

The canonical catalytic triad consists of three amino acid residues: an aspartic acid (Asp), a histidine (His), and a serine (Ser).[1][2] While these residues may be distant in the primary sequence of the protein, they are brought into close proximity and precise orientation within the enzyme's three-dimensional active site through protein folding.[1][3] In the archetypal serine protease, chymotrypsin, these residues are Asp102, His57, and Ser195.[3][4]

The fundamental role of the catalytic triad is to transiently convert the relatively unreactive hydroxyl group of the serine residue into a potent nucleophile.[5][6] This is achieved through a charge-relay network where the acidic residue (Asp) electrostatically polarizes and orients the basic residue (His), which in turn abstracts a proton from the nucleophilic residue (Ser).[1][7]

Roles of the Individual Residues

-

Aspartate (Asp): The buried aspartate residue, with its negatively charged carboxylate group, serves to electrostatically stabilize the positively charged imidazolium ring of the adjacent histidine residue that forms during the catalytic cycle.[5][8] This interaction increases the pKa of the histidine, making it a more powerful base capable of deprotonating the serine hydroxyl group.[7]

-

Histidine (His): The histidine residue acts as a general base and acid catalyst.[2][8] In the initial step, it abstracts a proton from the serine hydroxyl group, thereby activating it for nucleophilic attack.[4] Subsequently, it donates a proton to the leaving group, facilitating the breakdown of the tetrahedral intermediate.[5]

-

Serine (Ser): The serine residue provides the nucleophilic hydroxyl group that attacks the carbonyl carbon of the scissile peptide bond in the substrate.[6][9] This attack initiates the formation of a transient covalent acyl-enzyme intermediate.[10]

The Catalytic Mechanism: A Step-by-Step Breakdown

The hydrolysis of a peptide bond by a serine protease featuring the this compound charge relay system proceeds through a two-stage "ping-pong" mechanism, involving the formation and subsequent hydrolysis of a covalent acyl-enzyme intermediate.[6]

Stage 1: Acylation

-

Substrate Binding: The polypeptide substrate binds to the active site of the enzyme, with the scissile peptide bond positioned in proximity to the catalytic triad.[8]

-

Nucleophilic Attack: The His57 residue, acting as a general base, abstracts the proton from the hydroxyl group of Ser195. This enhances the nucleophilicity of the serine oxygen, which then attacks the carbonyl carbon of the substrate's peptide bond.[9]

-

Formation of the Tetrahedral Intermediate: This nucleophilic attack results in the formation of a short-lived, negatively charged tetrahedral intermediate.[5] The negative charge on the oxygen atom (the oxyanion) is stabilized by hydrogen bonds with backbone amide groups in a region known as the "oxyanion hole".[5][9]

-

Collapse of the Intermediate and Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses. The His57 residue, now protonated (imidazolium ion), acts as a general acid and donates its proton to the nitrogen atom of the scissile peptide bond, leading to its cleavage. The C-terminal portion of the substrate is released, and the N-terminal portion remains covalently attached to the Ser195 residue, forming an acyl-enzyme intermediate.[6]

Stage 2: Deacylation

-

Water Binding: A water molecule enters the active site.

-

Activation of Water: The His57 residue, now back in its basic form, acts as a general base, abstracting a proton from the water molecule. This generates a highly nucleophilic hydroxide ion.

-

Second Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate.

-

Formation of the Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed, with the oxyanion again stabilized by the oxyanion hole.

-

Collapse of the Second Intermediate and Product Release: The second intermediate collapses, breaking the covalent bond between the acyl group and the serine oxygen. The His57 residue donates a proton to the serine oxygen, regenerating the active enzyme. The N-terminal portion of the original substrate, now with a new carboxyl terminus, is released from the active site.

Caption: A simplified signaling pathway of the two-phase catalytic mechanism of serine proteases.

Quantitative Insights into the Catalytic Triad

The efficiency of the this compound charge relay system is underscored by the perturbed pKa values of the active site residues and the kinetic parameters of the enzyme.

pKa Values of Active Site Residues

The protein microenvironment significantly influences the ionization state of the catalytic triad residues. The pKa of His57 in chymotrypsin, for instance, is elevated from its typical solution value of ~6.0-7.0 to a higher value when interacting with the negatively charged Asp102, making it a more effective base.[7]

| Residue | Context | Typical pKa in Solution | pKa in Chymotrypsin Active Site (Approximation) | Reference(s) |

| His57 | Apoenzyme (free) | ~6.0 - 7.0 | ~7.2 - 7.5 | [11][12] |

| His57 | Platinated | ~6.0 - 7.0 | 9.7 | [13] |

| Ser195 | In complex (deprotonated) | >14 | ~10 - 12 (effective pKa for deprotonation) | [11][12] |

| Asp102 | Apoenzyme (free) | ~3.9 | < 1 (in some serine proteases) | [11][12] |

Note: The pKa values in the active site are highly sensitive to the local environment, substrate binding, and the formation of intermediates, leading to a range of reported values.

Kinetic Impact of Catalytic Triad Mutations

Site-directed mutagenesis studies, where individual residues of the catalytic triad are replaced, have been instrumental in quantifying the contribution of each component to catalysis. The results consistently demonstrate a dramatic reduction in catalytic efficiency (kcat/Km) upon mutation of any of the triad residues.

| Enzyme/Mutant | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Fold Decrease in kcat/Km |

| Wild-type | ~100 - 250 | ~0.1 - 1.0 | ~10⁵ - 10⁶ | - |

| Ser195Ala Mutant | ~10⁻⁴ - 10⁻⁶ | Similar to WT | ~10⁻¹ - 10⁻³ | ~10⁶ - 10⁹ |

| His57Ala Mutant | ~10⁻⁴ - 10⁻⁵ | Similar to WT | ~10⁻¹ - 10⁻² | ~10⁶ - 10⁸ |

| Asp102Ala Mutant | ~10⁻² - 10⁻³ | Similar to WT | ~10¹ - 10² | ~10⁴ - 10⁵ |

Note: The specific values can vary depending on the substrate and reaction conditions. The data presented is a representative range compiled from various studies on serine proteases.

Experimental Protocols for Studying the this compound Charge Relay System

A variety of experimental techniques are employed to investigate the structure and function of the catalytic triad.

Site-Directed Mutagenesis

This technique is used to systematically replace the catalytic triad residues to assess their individual contributions to catalysis.

Methodology Outline:

-

Primer Design: Design mutagenic primers containing the desired nucleotide change to alter the codon for the target amino acid (e.g., Ser195 to Ala). These primers should be complementary to the template DNA.

-

PCR Amplification: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the plasmid DNA containing the gene for the protease as a template, and the mutagenic primers. This creates copies of the plasmid containing the desired mutation.

-

Template Digestion: Digest the PCR product with an enzyme (e.g., DpnI) that specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmids intact.[14]

-

Transformation: Transform the mutated plasmids into competent E. coli cells for propagation.

-

Selection and Sequencing: Select transformed colonies and sequence the plasmid DNA to confirm the presence of the desired mutation.

-

Protein Expression and Purification: Express the mutant protein and purify it for subsequent kinetic and structural analysis.

Caption: A workflow diagram illustrating the key steps in site-directed mutagenesis.

Kinetic Assays and pH-Rate Profiles

Kinetic assays are performed to determine the catalytic efficiency (kcat and Km) of the wild-type and mutant enzymes. pH-rate profiles, which measure enzyme activity across a range of pH values, are used to determine the pKa values of the catalytic residues.[15][16]

Methodology Outline:

-

Substrate Selection: Utilize a chromogenic or fluorogenic substrate that releases a detectable product upon cleavage by the protease. For chymotrypsin, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide is a common choice.

-

Assay Setup: Prepare a series of reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate in a buffer of a specific pH.

-

Data Collection: Monitor the rate of product formation over time using a spectrophotometer or fluorometer.

-

Kinetic Parameter Determination: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax (from which kcat is calculated).

-

pH-Rate Profile Generation: Repeat the kinetic assay at various pH values and plot the determined kcat or kcat/Km values against pH. The inflection points of this curve correspond to the pKa values of the ionizable groups in the active site that are involved in catalysis.[16]

Structural Biology Techniques

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating the three-dimensional structure of the active site and the interactions within the catalytic triad.

-

X-ray Crystallography: This technique provides high-resolution static images of the enzyme's active site, revealing the precise geometry of the catalytic triad residues and their interactions with substrates or inhibitors.[10][17]

-

NMR Spectroscopy: NMR can provide information about the protonation states of the catalytic triad residues, particularly the histidine, and can be used to study the dynamics of the active site in solution.[3][18][19]

The Logical Relationship of the Catalytic Triad

The functioning of the this compound charge relay system is dependent on the precise and cooperative interplay of the three residues. The logical relationship can be visualized as a dependent series of events orchestrated by the specific chemical properties and spatial arrangement of the triad.

Caption: A logical diagram showing the functional dependencies within the catalytic triad.

Conclusion and Future Directions

The this compound charge relay system is a paradigm of enzymatic efficiency, demonstrating how the precise positioning of a few key residues can dramatically accelerate a chemical reaction. For researchers in drug development, the catalytic triad represents a prime target for the design of specific and potent protease inhibitors. Future research will likely continue to explore the dynamic nature of the charge relay system, the role of surrounding residues in modulating its activity, and the potential for engineering novel enzymes with tailored specificities and catalytic properties based on the foundational principles of this elegant molecular machine.

References

- 1. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 2. researchgate.net [researchgate.net]

- 3. NMR studies of the hydrogen bonds involving the catalytic triad of Escherichia coli thioesterase/protease I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein pKa calculations - Wikipedia [en.wikipedia.org]

- 5. Catalytic Site p Ka Values of Aspartic, Cysteine, and Serine Proteases: Constant pH MD Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic triad - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 10. X-ray crystal structure of a dipeptide-chymotrypsin complex in an inhibitory interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Catalytic Site pKa Values of Aspartic, Cysteine, and Serine Proteases: Constant pH MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Catalytic activity of the serine proteases alpha-chymotrypsin and alpha-lytic protease tagged at the active site with a (terpyridine)platinum(II) chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. static.igem.org [static.igem.org]

- 15. Characterization of a chemostable serine alkaline protease from Periplaneta americana - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of pH and temperature on stability and kinetics of novel extracellular serine alkaline protease (70 kDa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Nitrogen-15 NMR spectroscopy of the catalytic-triad histidine of a serine protease in peptide boronic acid inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Fundamental Principles of His-Ser Catalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Histidine-Serine (His-Ser) catalysis, a fundamental mechanism employed by a vast array of enzymes, most notably the serine proteases. This document provides a detailed overview of the catalytic triad, the mechanism of action, and key experimental methodologies used to investigate this process. Quantitative data is presented in structured tables for comparative analysis, and crucial pathways and workflows are visualized using diagrams.

The Core of Catalysis: The this compound Dyad and the Catalytic Triad

At the heart of this compound catalysis lies a synergistic relationship between a histidine and a serine residue within the enzyme's active site. In many enzymes, this pair is further supported by an aspartate or glutamate residue, forming a "catalytic triad".[1][2][3][4] This triad is a classic example of convergent evolution, having appeared independently in different enzyme superfamilies.[5]

The canonical catalytic triad consists of Serine, Histidine, and Aspartate.[2][3] The serine residue acts as the primary nucleophile, the histidine functions as a general base and acid, and the aspartate residue orients the histidine and stabilizes the positive charge that develops on its imidazole ring during catalysis.[3][4][6] This arrangement significantly enhances the nucleophilicity of the serine's hydroxyl group, making it a potent catalyst for the cleavage of peptide bonds and other ester linkages.[3] While the Ser-His-Asp triad is the most common, variations exist, including Ser-His-Glu, Ser-Lys, and this compound-His triads.[7][8]

The Catalytic Mechanism: A Step-by-Step Breakdown

The catalytic mechanism of serine proteases, which utilize the this compound dyad within a catalytic triad, proceeds through a two-phase "ping-pong" mechanism: acylation and deacylation.[1][5]

Acylation Phase:

-

Substrate Binding: The polypeptide substrate binds to the enzyme's active site.[1]

-

Nucleophilic Attack: The histidine residue (acting as a general base) abstracts a proton from the serine's hydroxyl group.[3][5][9] This activates the serine, which then performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond in the substrate.[1][5]

-

Formation of the Tetrahedral Intermediate: This attack results in the formation of a high-energy, negatively charged tetrahedral intermediate.[1][5] This unstable intermediate is stabilized by hydrogen bonds from the "oxyanion hole," a region of the active site containing backbone amide groups.

-

Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The N-terminal portion of the substrate is released, while the C-terminal portion remains covalently attached to the serine residue, forming an acyl-enzyme intermediate. The histidine residue (now acting as a general acid) donates a proton to the leaving amino group.[5][9]

Deacylation Phase:

-

Water Binding: A water molecule enters the active site.

-

Water Activation: The histidine residue, again acting as a general base, abstracts a proton from the water molecule, activating it to become a potent nucleophile (a hydroxide ion).[2]

-

Second Nucleophilic Attack: The activated water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate.[2]

-

Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed, again stabilized by the oxyanion hole.

-

Product Release and Enzyme Regeneration: This intermediate collapses, releasing the C-terminal portion of the original substrate (now with a new carboxyl terminus). The proton is transferred back to the serine hydroxyl group from the histidine, regenerating the enzyme to its initial state, ready for another catalytic cycle.[2]

Quantitative Analysis of this compound Catalysis

The efficiency of this compound catalysis can be quantified by determining the kinetic parameters kcat (the turnover number) and KM (the Michaelis constant). The ratio kcat/KM represents the catalytic efficiency of the enzyme. Site-directed mutagenesis studies, where key residues in the catalytic triad are replaced, have been instrumental in elucidating the contribution of each amino acid to catalysis.

Table 1: Kinetic Parameters of Wild-Type and Mutant Serine Proteases

| Enzyme | Mutation | Substrate | kcat (s-1) | KM (mM) | kcat/KM (M-1s-1) | Reference |

| Subtilisin BPN' | Wild-Type | N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide | 54 | 0.14 | 3.9 x 105 | [10] |

| His64Ala | " | 0.0033 | 0.13 | 25 | [10] | |

| Ser221Ala | " | < 0.001 | - | - | [10] | |

| Asp32Ala | " | 0.005 | 0.25 | 20 | [10] | |

| Trypsin | Wild-Type | Nα-Benzoyl-L-arginine ethyl ester | 14.5 | 0.005 | 2.9 x 106 | Fersht, A. (1999). Structure and Mechanism in Protein Science. |

| His57Ala | " | 0.0006 | 0.004 | 150 | Fersht, A. (1999). Structure and Mechanism in Protein Science. | |

| Chymotrypsin | Wild-Type | N-Acetyl-L-tryptophan p-nitrophenyl ester | 7.4 | 0.021 | 3.5 x 105 | Fersht, A. (1999). Structure and Mechanism in Protein Science. |

| Ser195Ala | " | Not detectable | - | - | Fersht, A. (1999). Structure and Mechanism in Protein Science. |

Table 2: pH Dependence of Trypsin Activity

| pH | Vm (µM s-1) | KM (mM) | Vm/KM (s-1) |

| 3.13 | 0.0768 | 34.6 | 2.22 |

| 3.82 | 0.388 | 24.5 | 15.8 |

| 4.40 | 0.444 | 13.8 | 32.3 |

| 5.98 | 0.344 | 6.51 | 52.8 |

| 6.94 | 0.202 | 0.512 | 395 |

| 9.05 | 0.182 | 0.394 | 463 |

| Data adapted from[11]. |

Experimental Protocols for Studying this compound Catalysis

A variety of experimental techniques are employed to investigate the structure and function of enzymes utilizing this compound catalysis.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to probe the function of individual amino acids in the catalytic mechanism. By substituting the catalytic serine, histidine, or aspartate with a non-functional amino acid (e.g., alanine), their specific roles can be elucidated.

Detailed Protocol for Site-Directed Mutagenesis (based on QuikChange™ method):

-

Primer Design:

-

Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.

-

The primers should have a minimum GC content of 40% and terminate in one or more G or C bases.

-

The melting temperature (Tm) should be ≥ 78°C, calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch, where N is the primer length.[8][9]

-

-

PCR Reaction Setup (50 µl):

-

5-50 ng of dsDNA template (plasmid containing the serine protease gene)

-

125 ng of forward mutagenic primer

-

125 ng of reverse mutagenic primer

-

1 µl of dNTP mix (10 mM each)

-

5 µl of 10x reaction buffer

-

1 µl of high-fidelity DNA polymerase (e.g., PfuUltra)

-

Add nuclease-free water to a final volume of 50 µl.

-

-

PCR Cycling Parameters:

-

Initial Denaturation: 95°C for 1 minute.

-

18 Cycles:

-

Denaturation: 95°C for 50 seconds.

-

Annealing: 60°C for 50 seconds.

-

Extension: 68°C for 1 minute/kb of plasmid length.

-

-

Final Extension: 68°C for 7 minutes.[8]

-

-

DpnI Digestion:

-

Add 1 µl of DpnI restriction enzyme directly to the amplification reaction.

-

Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[8]

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate on selective media and incubate overnight at 37°C.

-

-

Verification:

-

Isolate plasmid DNA from the resulting colonies.

-

Verify the desired mutation by DNA sequencing.

-

Kinetic Assays using p-Nitrophenyl Acetate

The hydrolysis of p-nitrophenyl acetate (pNPA) is a common assay to measure the activity of serine proteases like chymotrypsin. The reaction releases p-nitrophenolate, a yellow-colored product that can be monitored spectrophotometrically at 400-405 nm.

Detailed Protocol for Chymotrypsin Kinetic Assay:

-

Reagent Preparation:

-

Assay Buffer: 80 mM Tris-HCl, pH 7.8.

-

Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to maintain stability. Immediately before use, dilute to the desired final concentration (e.g., 60 µM) in the assay buffer.[1]

-

Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate in a suitable organic solvent like acetonitrile or 2-propanol.[5] Dilute to various final concentrations (e.g., 250 µM to 8 mM) in the assay buffer.[1]

-

-

Assay Procedure:

-

Equilibrate the enzyme and substrate solutions to the desired temperature (e.g., 25°C).

-

In a cuvette, add the assay buffer and the substrate solution.

-

Initiate the reaction by adding the enzyme solution. The final reaction volume is typically 1-3 ml.

-

Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 400 nm over time.

-

-

Data Analysis:

-

The initial rate of the reaction (v0) is determined from the linear portion of the absorbance versus time plot.

-

Convert the change in absorbance per unit time to the change in product concentration using the molar extinction coefficient of p-nitrophenolate.

-

Plot the initial rates against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (KM + [S])) to determine the Vmax and KM values.

-

Calculate kcat from the equation kcat = Vmax / [E]total.

-

X-ray Crystallography of Enzyme-Substrate Analog Complexes

X-ray crystallography provides a high-resolution three-dimensional structure of the enzyme, offering invaluable insights into the geometry of the active site and the interactions with substrates or inhibitors. To capture the enzyme in a state that mimics the substrate-bound form, stable substrate analogs or inhibitors are often co-crystallized with the enzyme.

General Protocol for Crystallization and X-ray Diffraction:

-

Protein Purification:

-

Express and purify the serine protease to >95% homogeneity as assessed by SDS-PAGE.

-

Concentrate the protein to a suitable concentration for crystallization, typically 5-20 mg/ml.

-

-

Crystallization Screening:

-

Use a sparse-matrix screening approach to test a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

-

The hanging-drop or sitting-drop vapor diffusion method is commonly employed. A small drop of the protein solution mixed with the crystallization reagent is equilibrated against a larger reservoir of the reagent.

-

-

Co-crystallization with a Substrate Analog:

-

Incubate the purified enzyme with a molar excess of a non-hydrolyzable substrate analog or a potent inhibitor prior to setting up crystallization trials.

-

Alternatively, crystals of the apo-enzyme can be grown first and then soaked in a solution containing the substrate analog.

-

-

Crystal Harvesting and Cryo-protection:

-

Once crystals of suitable size and quality have grown, they are carefully harvested from the drop.

-

To prevent damage from ice crystal formation during data collection at cryogenic temperatures, the crystals are typically cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

The frozen crystal is mounted on a goniometer in an X-ray beam, often at a synchrotron source for high-intensity X-rays.

-

The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.

-

-

Structure Determination and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The phases of the structure factors are determined using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

-

An initial electron density map is calculated, and a model of the protein-ligand complex is built into the density.

-

The model is then refined to improve its fit to the experimental data, resulting in a high-resolution 3D structure.

-

Conclusion

The this compound catalytic dyad, often as part of a catalytic triad, represents a highly efficient and elegant solution for enzymatic catalysis that has been honed by evolution. A thorough understanding of its fundamental principles, elucidated through a combination of structural biology, enzymology, and molecular biology techniques, is crucial for researchers in basic science and for professionals in drug development who aim to design specific and potent inhibitors for therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for further investigation into this fascinating and vital catalytic mechanism.

References

- 1. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Effect of pH and temperature on stability and kinetics of novel extracellular serine alkaline protease (70 kDa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identifying and controlling inactive and active conformations of a serine protease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of the Ser-His-Asp Catalytic Triad: A Cornerstone of Enzyme Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The elucidation of the Ser-His-Asp catalytic triad stands as a landmark achievement in biochemistry, revealing a fundamental mechanism of enzyme action that is conserved across numerous enzyme superfamilies. This triad, a precisely oriented arrangement of serine, histidine, and aspartate residues within the active site of enzymes like chymotrypsin, functions as a charge-relay system to facilitate the cleavage of peptide bonds with remarkable efficiency. This technical guide provides a comprehensive overview of the pivotal experiments and methodologies that led to the discovery and characterization of this elegant catalytic machine.

Executive Summary

The discovery of the Ser-His-Asp catalytic triad was not a single event but rather a culmination of evidence from multiple lines of investigation over several decades. Key experimental approaches, including affinity labeling, X-ray crystallography, and site-directed mutagenesis, were instrumental in identifying the crucial amino acid residues and elucidating their roles in the catalytic mechanism. This guide will delve into the technical details of these experiments, present quantitative data on the impact of mutating the catalytic triad, and provide visualizations to illustrate the intricate molecular choreography of this essential enzymatic motif.

Data Presentation: The Quantitative Impact of the Catalytic Triad

The indispensable nature of each member of the catalytic triad is starkly illustrated by the dramatic loss of catalytic efficiency upon their mutation. While obtaining a complete kinetic dataset for chymotrypsin mutants of all three triad residues from a single source is challenging, studies on subtilisin, another serine protease that independently evolved the same catalytic triad, provide a clear and representative picture. The following table summarizes the kinetic parameters for wild-type subtilisin BPN' and its mutants where the catalytic residues have been replaced with alanine.

| Enzyme Variant | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) | Rate Reduction Factor (relative to Wild-Type) |

| Wild-Type | 50 | 0.13 | 3.8 x 105 | 1 |

| Asp32Ala | 0.005 | 0.25 | 20 | 19,000 |

| His64Ala | 0.003 | 0.13 | 23 | 16,500 |

| Ser221Ala | 0.001 | 0.15 | 6.7 | 57,000 |

| Asp32Ala/His64Ala | 0.0001 | 0.14 | 0.7 | 540,000 |

| Asp32Ala/Ser221Ala | 0.0001 | 0.13 | 0.8 | 475,000 |

| His64Ala/Ser221Ala | 0.0001 | 0.13 | 0.8 | 475,000 |

| Triple Mutant | < 0.0001 | 0.13 | < 0.8 | > 475,000 |

Data adapted from Carter, P., & Wells, J. A. (1988). Dissecting the catalytic triad of a serine protease. Nature, 332(6164), 564-568.

These data unequivocally demonstrate that the mutation of any single residue in the catalytic triad leads to a drastic reduction in the catalytic turnover rate (kcat), with only minor effects on the Michaelis constant (Km). This indicates that the primary role of the triad is in catalysis rather than substrate binding. The synergistic effect of the triad is evident from the even more profound loss of activity in the double and triple mutants.

Experimental Protocols: The Methodologies that Uncovered the Triad

The discovery of the Ser-His-Asp catalytic triad was a triumph of biochemical investigation, relying on a combination of chemical modification, structural biology, and molecular genetics.

Affinity Labeling: Pinpointing the Catalytic Residues

Affinity labeling was a crucial first step in identifying the active site residues. This technique uses a reactive molecule that resembles the substrate to specifically bind to and covalently modify a residue in the active site, thereby inactivating the enzyme.

Protocol for Affinity Labeling of Chymotrypsin with N-tosyl-L-phenylalanine chloromethyl ketone (TPCK):

-

Preparation of Reagents:

-

A stock solution of α-chymotrypsin is prepared in a suitable buffer at a slightly alkaline pH (e.g., pH 7.5-8.0) to ensure the reactivity of the target histidine residue.

-

A stock solution of TPCK is prepared in an organic solvent such as ethanol or acetone.

-

-

Inactivation Reaction:

-

The chymotrypsin solution is incubated with a molar excess of TPCK at room temperature. The progress of the inactivation is monitored by periodically taking aliquots and assaying for enzymatic activity using a suitable substrate (e.g., N-acetyl-L-tyrosine ethyl ester).

-

-

Identification of the Labeled Residue:

-

Once the enzyme is completely inactivated, the excess TPCK is removed by dialysis or gel filtration.

-

The modified protein is then subjected to amino acid analysis and peptide mapping. This involves digesting the protein with a protease of different specificity (e.g., trypsin) and separating the resulting peptides by chromatography.

-

The peptide containing the radioactive or chemically modified label is identified and sequenced to pinpoint the exact amino acid residue that was modified. In the case of chymotrypsin, this was shown to be Histidine-57.[1][2]

-

X-ray Crystallography: Visualizing the Three-Dimensional Structure

The definitive confirmation of the catalytic triad and its spatial arrangement came from X-ray crystallography. This powerful technique allows for the determination of the three-dimensional structure of proteins at atomic resolution.

Methodology for X-ray Crystallography of α-Chymotrypsin:

-

Crystallization:

-

Highly purified α-chymotrypsin is crystallized, typically using the vapor diffusion method (hanging or sitting drop). This involves mixing the protein solution with a precipitant solution (e.g., ammonium sulfate or polyethylene glycol) and allowing water to slowly evaporate, leading to the formation of well-ordered crystals.[3][4]

-

-

Data Collection:

-

Structure Determination:

-

The intensities of the diffracted spots are measured, and through a series of complex mathematical calculations (Fourier transformation), an electron density map of the protein is generated.

-

The known amino acid sequence of chymotrypsin is then fitted into the electron density map to build a three-dimensional model of the protein. This model reveals the precise spatial arrangement of all the atoms, including the side chains of the amino acids in the active site. The structure of chymotrypsin, first solved by D.M. Blow and his colleagues, revealed the close proximity of Serine-195, Histidine-57, and Aspartate-102, forming the catalytic triad.[5][6][7]

-

Site-Directed Mutagenesis: Probing the Function of Each Residue

Site-directed mutagenesis is a technique used to create specific, targeted changes in the DNA sequence of a gene. This allows researchers to produce mutant proteins with specific amino acid substitutions and then assess the functional consequences of these changes.

General Protocol for Site-Directed Mutagenesis of a Serine Protease:

-

Primer Design:

-

Mutagenic PCR:

-

Template Removal and Transformation:

-

The parental, non-mutated DNA template is digested with a restriction enzyme, such as DpnI, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized DNA is not).

-

The remaining mutated plasmid is then transformed into competent E. coli cells for replication.

-

-

Verification and Expression:

-

Plasmids are isolated from several bacterial colonies and sequenced to confirm the presence of the desired mutation.

-

The verified mutant plasmid is then used to express the mutant protein, which can be purified and characterized kinetically to determine the effect of the mutation on enzyme activity.

-

Mandatory Visualizations

Catalytic Mechanism of the Ser-His-Asp Triad

Caption: The catalytic cycle of chymotrypsin highlighting the role of the Ser-His-Asp triad.

Experimental Workflow for the Discovery of the Catalytic Triad

Caption: The experimental workflow that led to the discovery and characterization of the catalytic triad.

Logical Relationship of Evidence for the Catalytic Triad

Caption: The logical convergence of evidence supporting the role of the catalytic triad.

Conclusion

The discovery of the Ser-His-Asp catalytic triad is a testament to the power of a multi-disciplinary approach in scientific inquiry. The convergence of evidence from chemical, structural, and molecular biology has provided an elegant and enduring model for enzyme catalysis. This fundamental understanding has not only illuminated a core principle of biochemistry but also continues to inform the rational design of enzyme inhibitors and the engineering of novel biocatalysts for a wide range of applications in medicine and biotechnology.

References

- 1. Solved Tosyl-L-phenylalanine chloromethylketone (TPCK) | Chegg.com [chegg.com]

- 2. Solved Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Chegg.com [chegg.com]

- 3. Structure of alpha-chymotrypsin refined at 1.68 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. X-ray crystal structure of the bovine alpha-chymotrypsin/eglin c complex at 2.6 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The study of alpha-chymotrypsin by x-ray diffraction. The Third CIBA Medal Lecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. The first resolution revolution in protein structure analysis: X-ray diffraction of polypeptide conformations and globular protein folds in 1950s and 1960s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]

- 9. blackwellpublishing.com [blackwellpublishing.com]

- 10. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 11. enzyme site-directed mutagenesis: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Biochemical Properties of the His-Ser Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-histidyl-L-serine (His-Ser), a simple yet functionally significant biomolecule, has garnered increasing interest within the scientific community. Comprising the amino acids histidine and serine, this dipeptide is not merely a structural component of proteins but also exhibits a range of intriguing biochemical activities. Its catalytic prowess in hydrolyzing ester, peptide, and phosphodiester bonds has been a focal point of research, suggesting its potential role as a primitive proto-enzyme in prebiotic chemistry. Furthermore, emerging evidence points towards its antioxidant and metal-chelating capabilities, properties that are of significant interest in the context of drug development and the mitigation of oxidative stress-related pathologies. This technical guide provides a comprehensive overview of the core biochemical properties of the this compound dipeptide, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its potential mechanisms of action.

Physicochemical Properties

The fundamental physicochemical characteristics of the this compound dipeptide are crucial for understanding its behavior in biological systems. These properties dictate its solubility, charge state at physiological pH, and potential for intermolecular interactions.

Structure and Composition

The this compound dipeptide consists of an L-histidine residue linked to an L-serine residue via a peptide bond. The structure features the imidazole side chain of histidine and the hydroxyl side chain of serine, which are key to its chemical reactivity.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₄O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 242.23 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid | --INVALID-LINK--[1] |

Acid-Base Properties

The ionizable groups of the this compound dipeptide—the N-terminal amino group, the C-terminal carboxyl group, and the imidazole side chain of histidine—determine its charge state at different pH values. The pKa values for these groups have been experimentally determined.

| Ionizable Group | pKa Value |

| Carboxyl Group | 2.42 |

| Imidazole Group | 6.71 |

| Amino Group | 7.70 |

The isoelectric point (pI) of the this compound dipeptide can be estimated from the pKa values of the ionizable groups that are in equilibrium at the zwitterionic state. A calculated estimate based on the pKa values of the constituent amino acids places the pI at approximately 6.69.

| Property | Estimated Value |

| Isoelectric Point (pI) | ~6.69 |

Solubility

Biochemical Activities

The this compound dipeptide exhibits a range of biochemical activities that underscore its potential biological significance and therapeutic applications.

Catalytic Activity

The this compound dipeptide is recognized as one of the shortest peptides demonstrating catalytic activity, a property attributed to the cooperative action of the serine hydroxyl group and the histidine imidazole ring, reminiscent of the catalytic dyad found in many serine proteases.

-

Hydrolytic Activity : The dipeptide has been shown to cleave DNA, proteins, and ester substrates such as p-nitrophenyl acetate (p-NPA) over a wide range of pH and temperature.[2][3] This broad substrate specificity suggests a role as a primitive hydrolase.

-

Peptide Bond Formation : In a reverse of its hydrolytic activity, the this compound dipeptide can catalyze the formation of peptide bonds from amino acid esters.[4] This has led to speculation about its potential role in the prebiotic synthesis of peptides.

Antioxidant Properties

Histidine-containing dipeptides, in general, are known to possess antioxidant properties.[5] While specific quantitative data for the this compound dipeptide from standardized antioxidant assays like ORAC or ABTS are not extensively reported, the imidazole ring of histidine is a known scavenger of reactive oxygen species (ROS). The proposed mechanism involves the donation of a hydrogen atom from the imidazole ring to neutralize free radicals.

Metal Chelation

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of the this compound dipeptide, as well as a general protocol for assessing its catalytic activity.

Solid-Phase Peptide Synthesis (SPPS) of this compound Dipeptide

This protocol outlines the manual synthesis of the this compound dipeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin, which will yield a C-terminally amidated dipeptide. For a C-terminal carboxylic acid, a Wang or similar resin should be used.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Ser(tBu)-OH

-

Fmoc-His(Trt)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection (First Amino Acid - Serine):

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of the First Amino Acid (Fmoc-Ser(tBu)-OH):

-

Dissolve Fmoc-Ser(tBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the coupling solution to the resin and react for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Fmoc Deprotection (Second Amino Acid - Histidine):

-

Repeat the Fmoc deprotection steps as described in step 2.

-

-

Coupling of the Second Amino Acid (Fmoc-His(Trt)-OH):

-

Repeat the coupling procedure as described in step 3 using Fmoc-His(Trt)-OH.

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection steps as described in step 2.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold diethyl ether (3 times).

-

Dry the crude peptide under vacuum.

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Crude this compound dipeptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

C18 RP-HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

Chromatography:

-

Equilibrate the C18 column with Solvent A.

-

Inject the peptide solution.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 0-50% B over 30 minutes).

-

Monitor the elution at 220 nm.

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

-

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound dipeptide as a white powder.

Protein Cleavage Assay

This protocol describes a general method to assess the proteolytic activity of the this compound dipeptide using a model protein like bovine serum albumin (BSA).

Materials:

-

Purified this compound dipeptide

-

Bovine Serum Albumin (BSA)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

SDS-PAGE gels and running buffer

-

Coomassie Brilliant Blue stain

Procedure:

-

Reaction Setup:

-

Prepare a solution of BSA (e.g., 1 mg/mL) in the reaction buffer.

-

Prepare a stock solution of this compound dipeptide in the same buffer.

-

Set up reaction tubes with BSA and different concentrations of the this compound dipeptide. Include a control with BSA only.

-

-

Incubation: Incubate the reaction mixtures at 37°C for various time points (e.g., 1, 4, 12, 24 hours).

-

Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Analysis:

-

Analyze the reaction products by SDS-PAGE.

-

Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

-

Proteolytic activity is indicated by the disappearance of the intact BSA band and the appearance of smaller peptide fragments.

-

-

Further Analysis (Optional): For detailed cleavage site analysis, the reaction products can be analyzed by mass spectrometry.

Visualizations

Catalytic Mechanism of Peptide Bond Cleavage

The following diagram illustrates the proposed catalytic mechanism for the hydrolysis of a peptide bond by the this compound dipeptide, highlighting the roles of the serine hydroxyl group and the histidine imidazole ring.

References

- 1. This compound | C9H14N4O4 | CID 6992830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Expanded substrate specificity supported by P1′ and P2′ residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptide seryl-histidine and related oligopeptides cleave DNA, protein, and a carboxyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synergism of histidyl dipeptides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

The His-Ser Motif: A Cornerstone in the Evolution of Hydrolase Enzymes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The histidine-serine (His-Ser) catalytic dyad, often as part of a larger catalytic triad, represents a remarkable example of convergent evolution in enzyme active sites. This motif is central to the function of a vast array of hydrolase enzymes, which catalyze the cleavage of chemical bonds by the addition of water. This technical guide delves into the core principles of the this compound motif, exploring its catalytic mechanism, evolutionary origins, and the critical roles of its constituent residues. We will further examine the experimental methodologies used to investigate this motif and present key quantitative data to illustrate its functional significance.

The Catalytic Mechanism: A Tale of Two Residues (and Often a Third)

The canonical mechanism involving the this compound motif is a two-step process of covalent catalysis, typically facilitated by a third acidic residue, most commonly aspartate (Asp) or glutamate (Glu), forming a Ser-His-Asp/Glu catalytic triad.[1][2][3]

Step 1: Acylation

The process begins with the deprotonation of the serine's hydroxyl group by the histidine's imidazole ring, which in turn is often stabilized by the acidic residue.[4][5] This transforms the serine into a potent nucleophile. The activated serine then attacks the carbonyl carbon of the substrate (e.g., an ester or peptide bond), forming a transient tetrahedral intermediate.[6] This unstable intermediate is stabilized by an "oxyanion hole," a region of the active site that contains backbone amide groups that donate hydrogen bonds to the negatively charged oxygen atom of the tetrahedral intermediate.[1] The intermediate then collapses, leading to the cleavage of the substrate bond. The first product is released, and an acyl-enzyme intermediate is formed, where the remaining part of the substrate is covalently attached to the serine residue.[6][7][8]

Step 2: Deacylation

A water molecule enters the active site and is deprotonated by the same histidine residue, which now acts as a general base.[6] The resulting hydroxide ion is a strong nucleophile that attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate is again stabilized by the oxyanion hole. Finally, this intermediate collapses, releasing the second product and regenerating the free enzyme, with the serine and histidine residues returned to their original states, ready for another catalytic cycle.[6][7][8]

Convergent Evolution: Nature's Independent Discovery of the this compound Motif